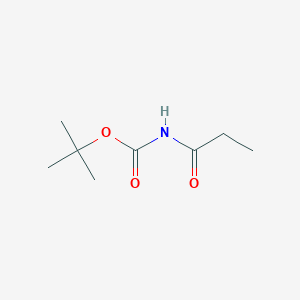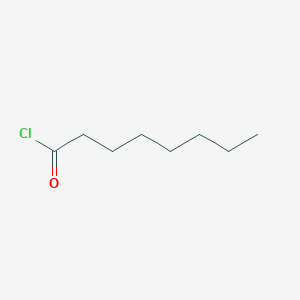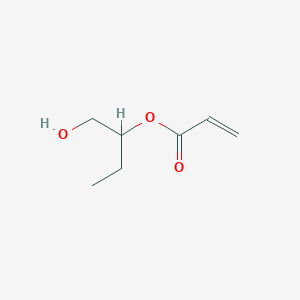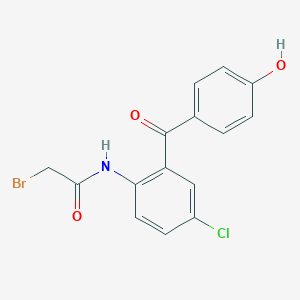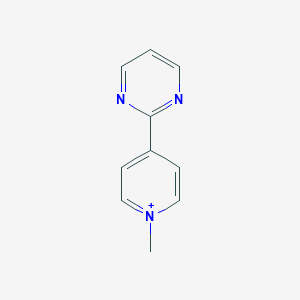
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium is a chemical compound that belongs to the pyridine family. It is also known as MPP+ and has been widely used in scientific research to study the mechanism of action of Parkinson's disease. This compound is a potent neurotoxin that selectively kills dopaminergic neurons in the substantia nigra of the brain.
Mechanism Of Action
The mechanism of action of MPP+ involves the inhibition of mitochondrial complex I, which is an essential component of the electron transport chain. Complex I transfers electrons from NADH to ubiquinone, generating a proton gradient across the mitochondrial inner membrane. MPP+ inhibits complex I by binding to the ubiquinone-binding site, leading to the generation of reactive oxygen species and oxidative stress. This results in the selective death of dopaminergic neurons in the substantia nigra of the brain.
Biochemical And Physiological Effects
MPP+ has several biochemical and physiological effects, including the selective death of dopaminergic neurons, the generation of reactive oxygen species, and oxidative stress. These effects lead to the development of Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. MPP+ also induces the release of pro-inflammatory cytokines and activates microglia, leading to neuroinflammation.
Advantages And Limitations For Lab Experiments
The advantages of using MPP+ in lab experiments include its ability to selectively kill dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. This makes MPP+ a valuable tool for studying the mechanism of action of Parkinson's disease and for developing potential treatments. However, the use of MPP+ also has several limitations, including its toxicity and the need for appropriate safety measures. MPP+ should only be used in a well-equipped laboratory with appropriate safety measures in place.
Future Directions
There are several future directions for the use of MPP+ in scientific research. One direction is the development of novel compounds that can inhibit the toxic effects of MPP+ and prevent the development of Parkinson's disease. Another direction is the use of MPP+ to study the effects of environmental toxins on the development of Parkinson's disease. Additionally, MPP+ can be used to study the role of oxidative stress and neuroinflammation in the development of Parkinson's disease. Overall, the use of MPP+ in scientific research has the potential to lead to a better understanding of Parkinson's disease and the development of new treatments.
Synthesis Methods
The synthesis of 1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium involves the reaction of 2-chloropyridine with pyrimidine in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of MPP+. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
MPP+ has been extensively used in scientific research to study the mechanism of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra of the brain. MPP+ selectively kills dopaminergic neurons by inhibiting mitochondrial complex I, leading to the generation of reactive oxygen species and oxidative stress. MPP+ has been used to develop animal models of Parkinson's disease and to study the effects of various compounds on the disease.
properties
CAS RN |
111863-71-9 |
|---|---|
Product Name |
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium |
Molecular Formula |
C10H10N3+ |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2-8H,1H3/q+1 |
InChI Key |
AALLYHXVPOKEQO-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
synonyms |
Pyridinium, 1-methyl-4-(2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



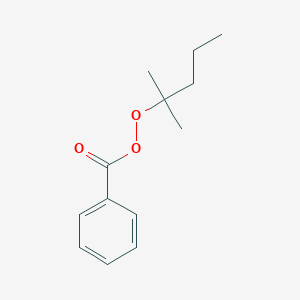
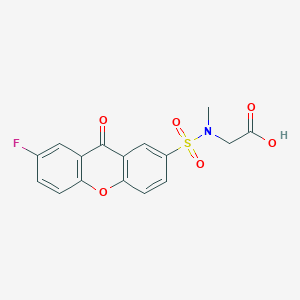
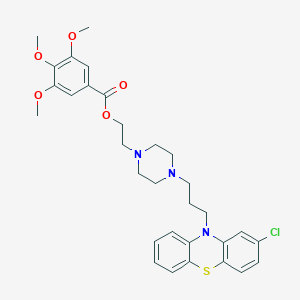
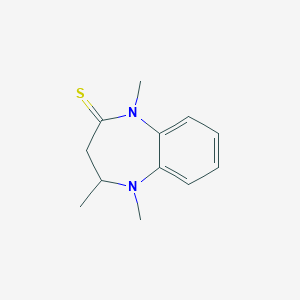
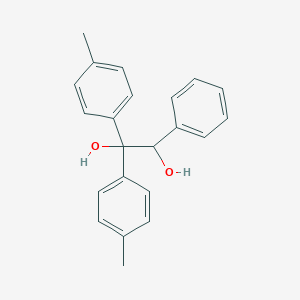
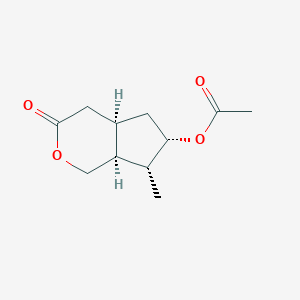
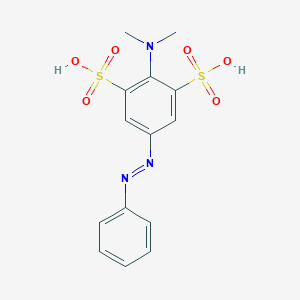
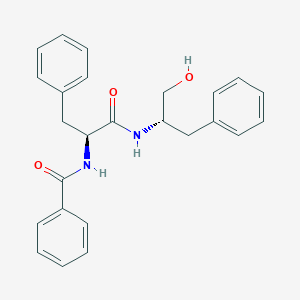
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
